molecular formula C11H15NO4S B1463439 4-[(Methylsulfonyl)(phenyl)amino]butanoic acid CAS No. 1183951-26-9

4-[(Methylsulfonyl)(phenyl)amino]butanoic acid

Cat. No.: B1463439
CAS No.: 1183951-26-9
M. Wt: 257.31 g/mol
InChI Key: JVHZCGNVMRCSRH-UHFFFAOYSA-N
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Description

“4-[(Methylsulfonyl)(phenyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1183951-26-9 . It has a molecular weight of 257.31 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15NO4S/c1-17(15,16)12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 257.31 . The InChI code for the compound is 1S/C11H15NO4S/c1-17(15,16)12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) .

Scientific Research Applications

Antimicrobial Activity

4-[(Methylsulfonyl)(phenyl)amino]butanoic acid and its derivatives have been explored for their antimicrobial properties. A study by Tatar et al. (2016) on acylhydrazones derived from this compound demonstrated significant activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other strains such as Enterococcus faecalis and Listeria monocytogenes (Tatar et al., 2016). Similarly, Zareef et al. (2008) reported the antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones synthesized from 4-(substituted-phenylsulfonamido)butanoic acids, showing efficacy against various microbes (Zareef et al., 2008).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Wang et al. (2013) utilized derivatives of this compound to produce generic polyclonal antibodies for the development of a novel ELISA for detecting sulfonamides. This assay showed high sensitivity and broad specificity, making it suitable for screening sulfonamides in chicken muscle (Wang et al., 2013).

Drug Metabolism Studies

Zmijewski et al. (2006) explored the use of this compound derivatives in drug metabolism. They demonstrated its application in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using microbial-based surrogate biocatalytic systems (Zmijewski et al., 2006).

Molecular Docking and Vibrational Studies

Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on butanoic acid derivatives, including this compound. Their research indicated potential applications in nonlinear optical materials and pharmacological importance (Vanasundari et al., 2018).

Synthesis of Novel Compounds

Danish et al. (2021) synthesized a sulfonamide ligand, 3-methyl-2-(phenylsulfonamido)butanoic acid, and its metal complexes, exploring their antimicrobial, enzyme inhibition, and antioxidant activities (Danish et al., 2021).

Safety and Hazards

The safety data sheet for “4-[(Methylsulfonyl)(phenyl)amino]butanoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use only in a well-ventilated area .

Properties

IUPAC Name

4-(N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(15,16)12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHZCGNVMRCSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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